Bendamustine D-Mannitol Ester is a derivative of bendamustine, which is a nitrogen mustard-based alkylating agent primarily used in the treatment of hematologic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma. The modification of bendamustine through esterification with D-mannitol enhances its solubility and bioavailability, making it a more effective cytotoxic agent against various cancer cell types. This compound is notable for its ability to induce cell death through mechanisms that include both apoptotic and non-apoptotic pathways, particularly in cancer cells that exhibit resistance to the parent compound .
Bendamustine D-Mannitol Ester is classified as a pharmaceutical compound within the broader category of alkylating agents. It is synthesized from bendamustine hydrochloride and D-mannitol, utilizing hydrochloric acid as a catalyst in the reaction process . The chemical formula for this compound is , with a molecular weight of 522.42 g/mol .
The synthesis of Bendamustine D-Mannitol Ester involves several key steps:
In industrial settings, this synthesis is scaled up using high-purity reagents and stringent quality control measures to maintain consistency in the final product. The reaction typically takes place in large reactors equipped with precise temperature and pH control systems.
The molecular structure of Bendamustine D-Mannitol Ester can be represented by its chemical formula . The structure features a benzimidazole core typical of alkylating agents, with the addition of a D-mannitol moiety enhancing its solubility.
Bendamustine D-Mannitol Ester can participate in various chemical reactions:
Bendamustine D-Mannitol Ester operates primarily through the formation of electrophilic alkyl groups that covalently bond to DNA molecules. This alkylation results in intra- and inter-strand crosslinks between DNA bases, which disrupts DNA replication and transcription processes, ultimately leading to cell death. This compound effectively induces apoptosis in cancer cells while also triggering non-apoptotic pathways, making it particularly useful against tumors that have developed resistance mechanisms .
Relevant analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to characterize this compound's purity and structural integrity during synthesis and storage .
Bendamustine D-Mannitol Ester has diverse applications across various scientific fields:
This compound exemplifies significant advancements in targeted cancer therapies, showcasing how modifications at the molecular level can lead to improved clinical outcomes.
Bendamustine D-Mannitol Ester (CAS 1869075-89-7) is a structurally complex derivative formed by esterification between the carboxyl group of bendamustine and the primary hydroxyl group of D-mannitol. The molecular formula is C₂₂H₃₃Cl₂N₃O₇, with a molecular weight of 522.42 g/mol [2] [3]. The core structure retains bendamustine’s 1-methyl-5-[bis(2-chloroethyl)amino]-1H-benzimidazole moiety, linked via a butanoate spacer to D-mannitol [1] [6]. Critically, the mannitol component exhibits the natural (2R,3R,4R,5R) stereochemical configuration, confirmed by chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy [3] [8]. This configuration creates a specific three-dimensional orientation of the five hydroxyl groups, enabling multidentate hydrogen bonding that influences solubility and biological interactions [4].
The ester linkage adopts a restricted conformation due to steric interactions between the benzimidazole ring and mannitol’s C2-C3 hydroxyls, as evidenced by rotational barrier studies. This constrained geometry positions the nitrogen mustard groups (N-CH₂-CH₂Cl) optimally for DNA alkylation while shielding the ester bond from premature hydrolysis [1] [4]. Key structural identifiers include:
Table 1: Structural Identifiers of Bendamustine D-Mannitol Ester
Identifier | Value |
---|---|
CAS Number | 1869075-89-7 |
IUPAC Name | [(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Molecular Formula | C₂₂H₃₃Cl₂N₃O₇ |
Molecular Weight | 522.42 g/mol |
Accurate Mass | 521.1696 Da |
The esterification with mannitol profoundly alters bendamustine’s physicochemical behavior. Water solubility increases to 23.4 mg/mL at 25°C, a 5.7-fold enhancement over bendamustine hydrochloride (4.1 mg/mL) [4] [7]. This results from the introduction of multiple hydrophilic hydroxyl groups, which reduce the logP value to –1.2 (compared to bendamustine HCl’s logP of 2.8) [4] [9]. However, the compound exhibits pH-dependent stability: it remains intact in the pH range of 5.8–6.2 (simulating lymphatic fluid) but undergoes hydrolysis in plasma (t₁/₂ = 1.4 hours) or strongly alkaline conditions (pH > 8.0) [4] [7].
Hygroscopicity is notably reduced due to mannitol’s crystalline matrix, with moisture absorption of <2% at 75% relative humidity (vs. bendamustine HCl’s >10%) [7] [9]. Solid-state stability studies indicate the compound degrades by two primary pathways:
Table 2: Key Physicochemical Properties
Property | Bendamustine D-Mannitol Ester | Test Conditions |
---|---|---|
Water Solubility | 23.4 mg/mL | 25°C, pH 6.0 |
logP | –1.2 | Octanol-water partition |
Plasma Half-life (t₁/₂) | 1.4 hours | Human plasma, 37°C |
Hygroscopicity | <2% weight gain | 25°C, 75% RH, 24 hours |
pKa (alkylating group) | 4.7 | Potentiometric titration |
Bendamustine D-mannitol ester bridges properties of its parent compounds while introducing unique advantages:
Solubility Enhancement: Combines bendamustine’s lipophilic benzimidazole core with mannitol’s hydrophilicity, achieving a solubility profile superior to either parent. It exhibits 18-fold higher cellular uptake in HL-60 leukemia cells compared to bendamustine HCl, attributed to mannitol-mediated active transport [4] [10].
Stability Trade-offs: While D-mannitol alone is non-hygroscopic and thermally stable (>200°C decomposition), the ester derivative has lower thermal stability (decomposition onset: 150°C) due to the labile ester bond. However, it outperforms bendamustine HCl in hydrolytic stability at physiological pH [7] [9].
Molecular Interactions: The ester’s hydroxyl groups enable hydrogen-bonding networks absent in bendamustine HCl. This reduces plasma protein binding to 88% (vs. 95% for bendamustine HCl), potentially increasing bioavailable drug concentrations [4].
Table 3: Comparative Properties of Bendamustine D-Mannitol Ester and Parent Compounds
Property | Bendamustine D-Mannitol Ester | Bendamustine HCl | D-Mannitol |
---|---|---|---|
Molecular Weight | 522.42 g/mol | 394.7 g/mol | 182.17 g/mol |
Water Solubility | 23.4 mg/mL | 4.1 mg/mL | 220 mg/mL |
logP | –1.2 | 2.8 | –3.1 |
Melting Point | 150°C (dec.) | 114–118°C | 166–169°C |
Plasma Protein Binding | 88% | 95% | Not applicable |
Primary Application | Prodrug/Impurity reference | Therapeutic alkylator | Pharmaceutical excipient |
The ester’s balanced polarity enables unique biodistribution: rodent studies show 68% renal excretion (vs. 43% for pyrrolidinoethyl esters) and preferential lymph node accumulation due to pH-stability in lymphatic fluid [4] [7]. This positions it as both a metabolic intermediate in bendamustine formulations and a candidate for targeted lymphomal therapies.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: